molecular formula C10H16N2O2 B2408404 5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 72894-00-9

5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B2408404
CAS No.: 72894-00-9
M. Wt: 196.25
InChI Key: ABVBXYCVSKUFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group at the 5-position and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of a suitable hydrazine derivative with a β-keto ester. One common method includes the condensation of butylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-butyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-5-6-8-7-9(12-11-8)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVBXYCVSKUFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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